BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic and Synthetic Profile of N-Methyl-
3,4-dimethylbenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: N-Methyl-3,4-dimethylbenzylamine

Cat. No.: B168943

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic
data for N-Methyl-3,4-dimethylbenzylamine (C10H1sN). Due to the limited availability of
experimentally-derived spectra in public databases, this document presents predicted
spectroscopic data based on established principles of nuclear magnetic resonance (NMR)
spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental
protocols for a plausible synthetic route and standard spectroscopic analyses are also
provided.

Chemical Structure and Properties

N-Methyl-3,4-dimethylbenzylamine is an aromatic amine with a molecular weight of 149.23
g/mol .[1] Its structure features a benzyl group substituted with two methyl groups at the 3 and
4 positions of the benzene ring, and an N-methyl group on the benzylic amine.

Property Value

Molecular Formula CioH1sN

Molecular Weight 149.23 g/mol [1]

IUPAC Name 1-(3,4-dimethylphenyl)-N-methylmethanamine[1]
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-Methyl-3,4-
dimethylbenzylamine. These predictions are based on the analysis of its chemical structure
and comparison with data for analogous compounds.

Table 1: Predicted *H NMR Data (Solvent: CDCIs, 400

MHZz)
Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
Aromatic protons
~7.0-7.2 m 3H
(CsHs3)
Benzylic protons (-
~ 3.6 S 2H yiep (
CHz2-)
N-methyl protons (-
~24 S 3H yip (
NH-CHs)
Aromatic methyl
~2.25 s 6H
protons (Ar-CHs)
~ 1.5 (broad) S 1H Amine proton (-NH-)

Table 2: Predicted **C NMR Data (Solvent: CDClIs, 100
MH2z)
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Chemical Shift (ppm)

Assignment

~ 137 Aromatic C (quaternary, C-CHs)
~ 136 Aromatic C (quaternary, C-CHs)
~ 135 Aromatic C (quaternary, C-CHz-)
~ 130 Aromatic CH

~ 129 Aromatic CH

~ 126 Aromatic CH

~ 58 Benzylic Carbon (-CHz-)

~ 36 N-methyl Carbon (-NH-CHs)

~ 20 Aromatic Methyl Carbon (Ar-CHs)
~19 Aromatic Methyl Carbon (Ar-CHs)

ble 3: Predicted Infrared (IR) Al :

Wavenumber (cm—?)

Intensity

Assignment

3300-3500 Medium, broad N-H stretch (secondary amine)
3000-3100 Medium Aromatic C-H stretch
) Aliphatic C-H stretch (methyl
2850-2960 Medium-Strong
and methylene)
) Aromatic C=C skeletal
1600, 1450 Medium-Strong o
vibrations
1100-1250 Medium C-N stretch

Table 4: Predicted Mass Spectrometry (MS) Data
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miz Relative Intensity Assighment
149 High [M]*, Molecular ion
) [M-CHs]*, Loss of a methyl

134 Medium

group

M-C2Hs]*, Tropylium ion
119 High [ ] by

rearrangement
91 Medium [C7H7]*, Tropylium ion

_ [CH3-NH=CH:]*, Alpha-

44 High

cleavage

Experimental Protocols
Synthesis of N-Methyl-3,4-dimethylbenzylamine via
Reductive Amination

A common and effective method for the synthesis of N-Methyl-3,4-dimethylbenzylamine is
the reductive amination of 3,4-dimethylbenzaldehyde with methylamine.

Materials:

e 3,4-Dimethylbenzaldehyde

e Methylamine (solution in THF or methanol)

e Sodium borohydride (NaBHa4) or sodium triacetoxyborohydride (NaBH(OAc)3)
o Methanol (or other suitable solvent)

o Glacial acetic acid (optional, as catalyst)

» Diethyl ether or ethyl acetate

» Saturated sodium bicarbonate solution

e Anhydrous magnesium sulfate
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Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve 3,4-dimethylbenzaldehyde (1 equivalent) in methanol.

To the stirred solution, add methylamine solution (1.1-1.5 equivalents). If using methylamine
hydrochloride, a base such as triethylamine (1.1 equivalents) should be added.

A few drops of glacial acetic acid can be added to catalyze the formation of the intermediate
imine.

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
Cool the reaction mixture in an ice bath.
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

After the addition is complete, remove the ice bath and allow the reaction to stir at room
temperature for an additional 2-4 hours, or until the reaction is complete as monitored by
TLC.

Quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure using a rotary evaporator.
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

Wash the combined organic layers with saturated sodium bicarbonate solution and then with
brine.
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» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude N-Methyl-3,4-dimethylbenzylamine.

e The product can be further purified by column chromatography or distillation under reduced
pressure.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

e Sample Preparation: Dissolve approximately 10-20 mg of the purified N-Methyl-3,4-
dimethylbenzylamine in about 0.7 mL of deuterated chloroform (CDCIs) containing
tetramethylsilane (TMS) as an internal standard.

e 1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Set
the spectral width to cover the range of -1 to 10 ppm.

e 13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer.
Set the spectral width to cover the range of 0 to 200 ppm.

2. Infrared (IR) Spectroscopy:

o Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

» Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over the range of 4000 to 400 cm~1.

3. Mass Spectrometry (MS):

o Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.qg.,
methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas
chromatograph (GC-MS).

« lonization: Use Electron lonization (El) at 70 eV.

o Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of
approximately 40 to 300.
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Visualizations

The following diagrams illustrate key conceptual workflows relevant to the synthesis and
analysis of N-Methyl-3,4-dimethylbenzylamine.
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Caption: Synthetic workflow for N-Methyl-3,4-dimethylbenzylamine.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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